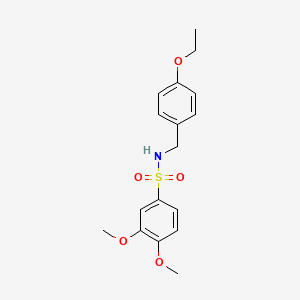

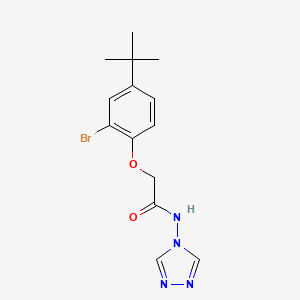

![molecular formula C20H21NO4 B4539840 8-(2-butoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4539840.png)

8-(2-butoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 8-(2-butoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one and related compounds has been achieved through several methods. Notably, a solvent-free synthesis method under ultrasound-promoted conditions has been reported, emphasizing environmentally friendly approaches and high yield outcomes. These methods involve the use of multi-component reactions, highlighting the efficiency and innovative strategies in synthesizing such complex molecules (Wu Xiao-xi, 2015) (D. Azarifar & D. Sheikh, 2012).

Molecular Structure Analysis

The molecular structure of compounds within this family has been studied extensively. For instance, research has shown that the six-membered heterocyclic ring can adopt conformations that are intermediate between envelope and half-chair forms, leading to conformational and configurational disorder. These findings are crucial for understanding the chemical behavior and potential applications of these compounds (Paola Cuervo et al., 2009).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including hydrogen bonding and aromatic pi-pi stacking interactions, which are significant for their supramolecular chemistry. Such interactions play a vital role in the compounds' stability and reactivity, making them subjects of interest in the development of new materials and pharmaceuticals (Paola Cuervo et al., 2009).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are influenced by their molecular conformation and the presence of functional groups. Understanding these properties is essential for their application in various fields, including material science and drug development.

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and the ability to form derivatives, are crucial for the practical application of these compounds. Studies have shown that these compounds can be functionalized through reactions at specific sites, leading to a wide range of potential applications.

For more information on the synthesis, structure, and properties of related compounds, the following references are recommended:

Wissenschaftliche Forschungsanwendungen

Multifunctional Aldose Reductase Inhibitors

A study by Qin et al. (2015) focused on the design and synthesis of multifunctional aldose reductase inhibitors based on quinoxalinones, showcasing the potential of such compounds in addressing diabetic complications through both aldose reductase inhibition and antioxidant activity. This research indicates a broader utility of quinoline derivatives in therapeutic development, particularly for conditions associated with oxidative stress and enzyme deregulation (Qin et al., 2015).

Structural Analysis and Molecular Conformation

Research by Cuervo et al. (2009) on similar quinolinone derivatives has contributed to our understanding of molecular conformation, disorder, and the impact on chemical and physical properties. Such insights are crucial for the development of new materials and pharmaceuticals, emphasizing the importance of structural analysis in the synthesis and application of complex organic compounds (Cuervo et al., 2009).

Eco-Compatible Synthetic Methods

The research on eco-compatible sonochemical synthesis of quinolinone derivatives by Bhardwaj et al. (2019) highlights the push towards greener and more sustainable chemistry. By using green TiO2 in the synthesis process, this study exemplifies the ongoing efforts to minimize environmental impact while achieving high-yield and effective synthesis of complex organic compounds (Bhardwaj et al., 2019).

Novel Anticancer Activity

Li et al. (2015) explored the synthesis of thieno[3,4-b]quinolin-8(5H)-ones as novel analogues of podophyllotoxins, indicating the potential anticancer activity of these compounds. This research underscores the utility of quinoline derivatives in the search for new anticancer agents, providing a foundation for further exploration into their mechanism of action and therapeutic efficacy (Li et al., 2015).

Eigenschaften

IUPAC Name |

8-(2-butoxyphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-2-3-8-23-17-7-5-4-6-13(17)14-10-20(22)21-16-11-19-18(9-15(14)16)24-12-25-19/h4-7,9,11,14H,2-3,8,10,12H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZFLDKOYGCUODB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC=C1C2CC(=O)NC3=CC4=C(C=C23)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(2-butoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

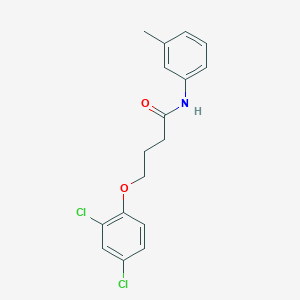

![4-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 2-nitrobenzenesulfonate](/img/structure/B4539771.png)

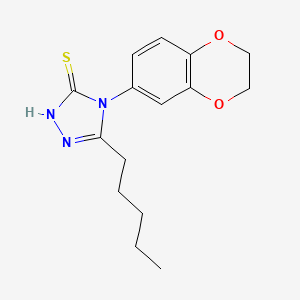

![4-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4539782.png)

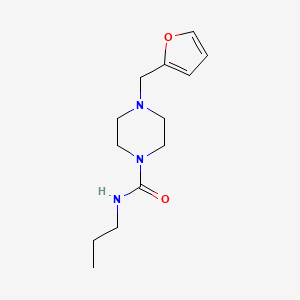

![N-[1-(2,5-dimethoxyphenyl)ethyl]-3-methoxybenzamide](/img/structure/B4539784.png)

![5-isopropyl-3-phenyl-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4539787.png)

![4-(difluoromethyl)-3-methyl-6-(5-methyl-2-thienyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4539811.png)

![N-[3-(1-azepanyl)propyl]-2-naphthalenesulfonamide](/img/structure/B4539812.png)

![2-(4-bromophenyl)-2-oxoethyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycinate](/img/structure/B4539830.png)

![2-(ethylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4539841.png)

![N-(7,8-dimethoxy-1-oxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-3-yl)guanidine](/img/structure/B4539845.png)